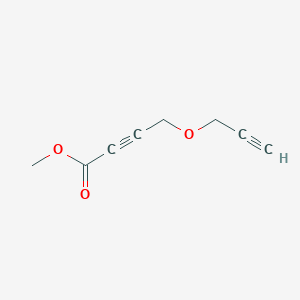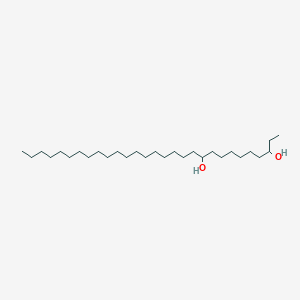![molecular formula C15H22O7 B14252053 Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- CAS No. 312610-28-9](/img/structure/B14252053.png)
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-: is an organic compound with the molecular formula C17H26O7 It is a derivative of benzaldehyde, where the benzene ring is substituted with three ethoxy groups, each containing a hydroxyethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- typically involves the reaction of benzaldehyde with ethylene glycol derivatives under controlled conditions. One common method is the etherification of benzaldehyde with 2-(2-hydroxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often employed as probes to investigate cellular processes.
Medicine: The compound and its derivatives have potential applications in drug development. They are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- is used in the production of specialty chemicals, polymers, and surfactants. It is also utilized in the formulation of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxyethoxy groups enhance its solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparaison Avec Des Composés Similaires
- Benzaldehyde, 3,4-bis[2-(2-methoxyethoxy)ethoxy]-
- 4-(2-Hydroxyethoxy)benzaldehyde
- 3,4-Bis(2-hydroxyethoxy)benzaldehyde
Comparison:
- Benzaldehyde, 3,4-bis[2-(2-methoxyethoxy)ethoxy]- has methoxy groups instead of hydroxyethoxy groups, which affects its solubility and reactivity.
- 4-(2-Hydroxyethoxy)benzaldehyde has only one hydroxyethoxy group, making it less hydrophilic compared to Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-.
- 3,4-Bis(2-hydroxyethoxy)benzaldehyde lacks the third hydroxyethoxy group, which influences its chemical properties and potential applications.
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
312610-28-9 |
|---|---|
Formule moléculaire |
C15H22O7 |
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
3,4-bis[2-(2-hydroxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H22O7/c16-3-5-19-7-9-21-14-2-1-13(12-18)11-15(14)22-10-8-20-6-4-17/h1-2,11-12,16-17H,3-10H2 |
Clé InChI |
SFRFGRFXTQMKPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)OCCOCCO)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)

![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)
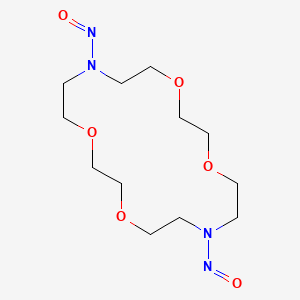
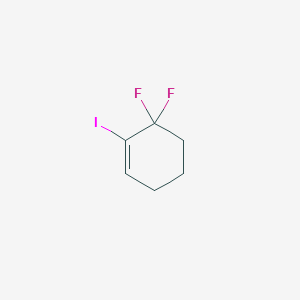

![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)


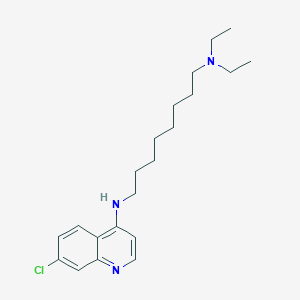
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
